Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1354001-72-1) is a carbamic acid ester derivative featuring a pyrrolidine core substituted with a hydroxyethyl group and a benzyl ester moiety. Its molecular weight is 306.41 g/mol, and it adopts an (S)-configuration at the stereogenic center .
Properties
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(13-16-9-6-10-19(16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCFBXMNVQOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent is used.
Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the pyrrolidine derivative with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the carbamate with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to form an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carbonyl derivatives, alcohols, and various substituted carbamates.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate linkage can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine-Based Analogs
a) Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6)
- Structure : Differs in substitution position (3-yl vs. 2-ylmethyl) and stereochemistry (R-configuration).
- Molecular Weight : 292.38 g/mol .
- The R-configuration may lead to distinct enantioselective interactions compared to the S-form .
b) [1-((S)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1354026-89-3)
Piperidine-Based Analogs
a) [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS: 122021-01-6)
- Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Substitution at the 4-ylmethyl position may alter interactions with hydrophobic binding pockets .
b) Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2)
Ester Group Variants
a) Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
- Structure : Substitutes benzyl ester with tert-butyl.
Pharmacological and Stability Insights
Carbamate Ester Activity Trends
- Ethyl vs. Methyl/Benzyl Esters : Ethyl carbamates exhibit weaker physostigmine-like activity (e.g., miotic action, intestinal peristalsis stimulation) compared to methyl or benzyl esters, as observed in historical studies .
- Quaternary vs. Tertiary Amines: Quaternary salts of aromatic bases show higher activity than tertiary amines. However, the hydroxyethyl group in the target compound may mitigate this difference due to its polar, non-aromatic nature .
Stability Considerations
- Diethyl carbamates are noted for stability, but the hydroxyethyl group in the target compound may introduce hydrolytic susceptibility under physiological conditions .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, with the CAS number 1353989-14-6, is a compound of interest due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 318.41 g/mol. The structure features a pyrrolidine ring, which is significant in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 1353989-14-6 |
Research indicates that compounds containing a pyrrolidine structure often exhibit significant interactions with biological targets, including enzymes and receptors. This compound may function as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
In Vitro Studies
In vitro studies have shown that this compound can influence cellular activities. For instance, it has been tested for its effects on cell proliferation and apoptosis in various cancer cell lines. Preliminary results suggest that it may induce apoptosis through caspase activation pathways, a critical mechanism in cancer therapy.
Case Studies
- Cancer Cell Line Studies : A study involving the compound demonstrated its ability to inhibit the growth of several cancer cell lines. For example, it showed cytotoxic effects against MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cells while sparing non-cancerous cells, indicating a potential therapeutic window.
- Neuroprotective Properties : Another area of research explored the neuroprotective effects of similar compounds within the same class. These studies suggest that the compound may offer benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Efficacy Against Enzymes
Recent investigations have assessed the inhibitory effects of this compound on key enzymes involved in cancer metabolism. The compound exhibited selective inhibition patterns, which could be leveraged for targeted therapy.
Safety Profile
Toxicological assessments are crucial for any potential therapeutic agent. Early data suggest that this compound has a favorable safety profile at therapeutic doses, but comprehensive studies are needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
